![molecular formula C24H32N4O2 B5228817 (3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5228817.png)
(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as ABP-700 and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of ABP-700 involves its ability to modulate the activity of the dopamine system in the brain. ABP-700 acts as a partial agonist at the dopamine D3 receptor and an antagonist at the dopamine D2 receptor. This results in a reduction in the release of dopamine in the brain, which is associated with the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
Studies have shown that ABP-700 can reduce the rewarding effects of drugs of abuse, including cocaine and nicotine. ABP-700 has also been shown to reduce the symptoms of withdrawal in animal models of addiction. Additionally, ABP-700 has been shown to have minimal side effects and does not produce the same level of tolerance as other drugs used to treat addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABP-700 has several advantages as a research tool. It is highly selective for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in addiction and other disorders. Additionally, ABP-700 has minimal side effects and does not produce the same level of tolerance as other drugs used to treat addiction. However, one limitation of ABP-700 is that it has a relatively short half-life, which can make it difficult to maintain stable levels of the drug in the body over time.
Direcciones Futuras
There are several potential future directions for research on ABP-700. One area of interest is the development of new treatments for addiction based on ABP-700. Another potential direction is the study of the role of the dopamine D3 receptor in other disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of ABP-700 and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of ABP-700 involves the reaction of 2-(allyloxy)benzyl chloride with 4-(2-pyridinyl)-1-piperazinecarboxylic acid to form the intermediate compound. This intermediate compound is then reacted with (3R*,4R*)-3-hydroxypiperidine to yield the final product, ABP-700.
Aplicaciones Científicas De Investigación
ABP-700 has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of ABP-700 is in the treatment of addiction. Studies have shown that ABP-700 can reduce the reinforcing effects of drugs of abuse, including cocaine and nicotine. This makes ABP-700 a potential candidate for the development of new treatments for addiction.
Propiedades
IUPAC Name |
(3R,4R)-1-[(2-prop-2-enoxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-2-17-30-23-8-4-3-7-20(23)18-26-12-10-21(22(29)19-26)27-13-15-28(16-14-27)24-9-5-6-11-25-24/h2-9,11,21-22,29H,1,10,12-19H2/t21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHVOXRKMLEIQE-FGZHOGPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-[(2-prop-2-enoxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.